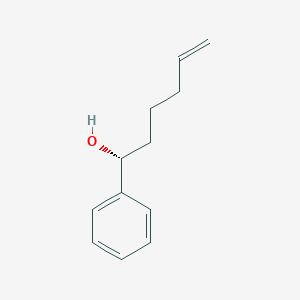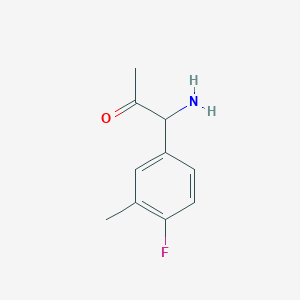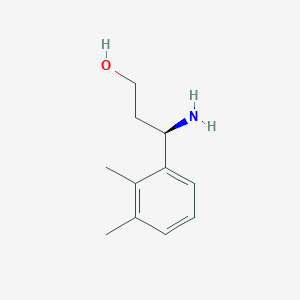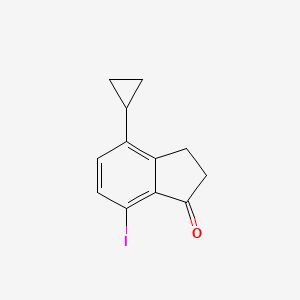![molecular formula C14H16O3 B13046190 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a compound that has garnered attention in recent years due to its unique structural properties and potential applications in various fields. This compound features a bicyclic structure with an oxabicyclo[2.2.2]octane core, which is known for its rigidity and stability. The presence of a phenyl group and a carboxylic acid functional group further enhances its chemical versatility.
Méthodes De Préparation
The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is favored for its efficiency and the high yield of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions such as temperature, solvent, and reaction time to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reducing agent used.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common reagents used in these reactions include molecular iodine, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has found applications in several scientific research areas:
Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its instability under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, affecting its chemical properties.
The unique incorporation of an oxygen atom in the oxabicyclo[2.2.2]octane core distinguishes this compound from these compounds, offering improved physicochemical properties and stability.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-12(16)13-6-8-14(9-7-13,17-10-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Clé InChI |
FKILNVQRPDFZJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



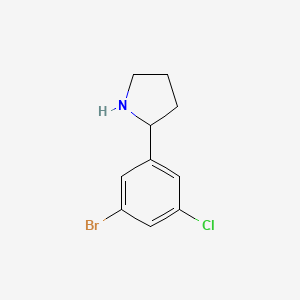
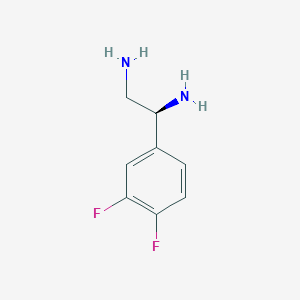
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
